2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-
Description
The compound 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro- is a bicyclic heterocycle featuring a fused pyrrole-pyridinone core. Its structure includes an amino group at position 4 and a fluorine atom at position 5, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
4-amino-5-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXAHUZDRAGQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190506 | |
| Record name | 4-Amino-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-39-4 | |
| Record name | 4-Amino-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyridine with an appropriate amine and a fluorinating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridin-2-one derivatives .
Scientific Research Applications
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and properties of the target compound with its analogs:
Functional Group Impact on Reactivity and Bioactivity
- This contrasts with bromo-substituted analogs (e.g., 5-Bromo derivatives), which may undergo cross-coupling reactions (e.g., Suzuki-Miyaura) but lack direct H-bond donors .
- Fluorine also improves metabolic stability compared to bromo or methyl groups .
- Bromo Substituents : Bromine in analogs (e.g., 5-Bromo-3,3-difluoro) facilitates functionalization via halogen exchange but introduces hydrophobicity, reducing solubility .
- Positional Isomerism: The 7-bromo-[2,3-c]pyridinone isomer () demonstrates how ring connectivity alters molecular shape, affecting target selectivity in drug design .
Physicochemical Properties
- Solubility: The amino group in the target compound likely increases aqueous solubility compared to bromo- or methyl-substituted analogs, which are more lipophilic .
- Melting Points : Bromo analogs (e.g., Example 64 in ) exhibit high melting points (>300°C), suggesting that the target compound may similarly display thermal stability due to its rigid bicyclic structure .
Biological Activity
Overview
2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro- is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound has shown promise as an inhibitor of various enzymes and receptors involved in critical disease pathways, making it a subject of interest in the development of therapeutic agents.
The compound has the following chemical characteristics:
- Chemical Formula : CHFNO
- CAS Number : 1190310-39-4
- Molecular Weight : 155.14 g/mol
The biological activity of 2H-Pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. It primarily acts as an enzyme inhibitor by binding to the active sites of various enzymes. This inhibition disrupts cellular pathways associated with disease processes, particularly in cancer and inflammation.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have demonstrated that certain pyrrolo[2,3-b]pyridine derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. The compound's ability to inhibit these receptors has been linked to reduced cell proliferation and increased apoptosis in cancer cell lines.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Effect on Cell Proliferation |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | Significant inhibition |
This data highlights the potential of 2H-Pyrrolo[2,3-b]pyridin-2-one as a lead compound for further development against cancers associated with FGFR signaling.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes involved in metabolic pathways. For example, it has shown activity against certain kinases and phosphatases, which play crucial roles in signal transduction and cellular regulation.
Case Studies
- FGFR Inhibition : A study published in Royal Society of Chemistry Advances reported that a series of pyrrolo[2,3-b]pyridine derivatives exhibited potent inhibitory activity against FGFR1–3. Among them, compound 4h was highlighted for its low IC50 values and significant antitumor effects on breast cancer cell lines .
- Metabolic Stability : Another research effort focused on improving the pharmacokinetic profiles of pyrrolo derivatives by modifying their structures to enhance solubility and metabolic stability. The findings indicated that specific substitutions could lead to improved activity while maintaining favorable pharmacokinetic properties .
Synthesis and Industrial Applications
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing substituted pyridines and amines under controlled conditions.
- Fluorination : Incorporating fluorine via electrophilic fluorination techniques.
These synthetic routes are optimized for yield and purity in industrial applications.
Q & A
Basic: What are common synthetic routes for preparing 4-amino-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives?
Methodological Answer:
Synthesis typically involves halogenation, coupling, and functionalization steps. For example:
Halogenation : Use reagents like N-iodosuccinimide (NIS) in acetone to introduce halogens at specific positions .
Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) with boronic acids or amines under basic conditions (K₂CO₃) to install aryl/heteroaryl groups .
Reductive Amination : For introducing amino groups, employ NaBH₄ or other reductants after forming imine intermediates .
Fluorination : Selective fluorination using DAST (diethylaminosulfur trifluoride) or electrophilic fluorine sources .
Key Considerations : Optimize reaction temperatures (e.g., 90–105°C for coupling) and solvent systems (toluene/EtOH/H₂O mixtures) to enhance yields .
Basic: Which spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolve ring protons (δ 6.5–8.5 ppm) and dihydro protons (δ 3.0–4.5 ppm). The fluorine atom induces splitting patterns in adjacent protons .
- FTIR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH₂/fluoro group vibrations .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₇H₆FN₃O: calc. 168.0568, found 168.0572) .
- X-ray Crystallography : Resolve tautomerism (e.g., 1,3-dihydro vs. aromatic forms) .
Advanced: How to resolve discrepancies in biological activity data when modifying substituents?
Methodological Answer:
SAR Analysis : Systematically compare substituent effects. For example, a phenylazo group at C6 increased anticancer activity 3-fold compared to the parent compound .
Control Experiments : Assess solubility (logP) and metabolic stability. Bulky substituents (e.g., trifluoromethyl) may enhance target binding but reduce bioavailability .
Orthogonal Assays : Use both enzymatic (IC₅₀) and cell-based (GI₅₀) assays to differentiate direct target inhibition vs. off-target effects .
Example Table (Textual Representation):
| Substituent Position | Group | Activity (IC₅₀, nM) | Solubility (µM) |
|---|---|---|---|
| C6 | Phenylazo | 15 ± 2 | 8.5 |
| C5 | Trifluoromethyl | 45 ± 5 | 2.1 |
Advanced: What methodological considerations are critical for designing kinase inhibitors based on this scaffold?
Methodological Answer:
Binding Pocket Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. The pyrrolo[2,3-b]pyridine core mimics purine binding .
Selectivity Profiling : Screen against kinase panels (e.g., KinomeScan) to avoid off-target inhibition. Fluorine at C5 enhances selectivity for tyrosine kinases .
Prodrug Strategies : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to improve pharmacokinetics .
Basic: What are key intermediates in synthesizing 4-amino-5-fluoro derivatives?
Methodological Answer:
- 5-Bromo Intermediate : Synthesized via bromination of the parent scaffold using NBS or Br₂ .
- Boronic Ester Derivatives : Enable Suzuki-Miyaura coupling (e.g., 5-bromo-1-SEM-protected pyrrolo[2,3-b]pyridin-2-one) .
- Amino-Protected Forms : Use Boc or Fmoc groups to prevent side reactions during functionalization .
Advanced: How do electron-withdrawing groups (EWGs) influence the pyrrolo[2,3-b]pyridine ring?
Methodological Answer:
- Electronic Effects : EWGs (e.g., -CF₃ at C3) reduce electron density, stabilizing intermediates in nucleophilic aromatic substitution .
- Reactivity : Fluorine at C5 increases ring electrophilicity, facilitating cross-coupling at C3 .
- Tautomer Equilibrium : EWGs shift equilibrium toward the 1,3-dihydro form, affecting hydrogen-bonding capacity in target binding .
Basic: What purification methods are typical for these derivatives?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures for polar derivatives (e.g., amino-substituted) .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for non-polar intermediates .
- HPLC : For chiral resolution, use C18 columns with acetonitrile/0.1% TFA buffers .
Advanced: What in silico strategies predict binding affinity?
Methodological Answer:
Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .
Free Energy Perturbation (FEP) : Quantify ΔΔG changes for substituent modifications .
Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors at C2 and C4) using tools like Schrödinger’s Phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
